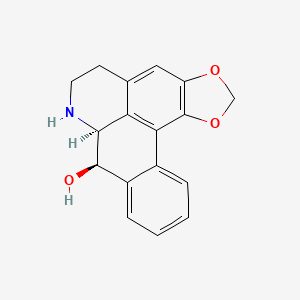
Michelalbine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Michelalbine is an aporphine alkaloid.
Wissenschaftliche Forschungsanwendungen
Recent studies have highlighted the rich chemical composition of Michelalbine, primarily isolated from various plant sources such as Chelonanthus albus, Annona cherimola, Liriodendron tulipifera, and Artabotrys hexapetalus. The compound exhibits significant biological activities, including antioxidant, antimicrobial, and antidiabetic properties.
Key Findings:
- Chemical Composition : this compound is characterized as an aporphine alkaloid with a molecular weight of approximately 281.31 g/mol. Its structure allows it to interact effectively with biological targets involved in various diseases .
- Biological Activities : Studies indicate that this compound possesses:
Diabetes Management
This compound shows promise in managing diabetes through its ability to inhibit DPP-4, an enzyme involved in glucose metabolism. This inhibition leads to improved glycemic control, making it a potential candidate for developing antidiabetic medications.
- In Silico Studies : Molecular docking studies reveal that this compound has a strong binding affinity for DPP-4, with a docking score of −7.1, indicating its potential effectiveness as a therapeutic agent against diabetic nephropathy .
Antimicrobial Applications
The antimicrobial properties of this compound have been evaluated against several bacterial strains. Its efficacy suggests potential applications in developing natural antimicrobial agents.
- Case Study : In vitro studies demonstrated that this compound exhibits significant inhibitory activity against Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values ranging from 25 to 100 µg/mL .
Data Tables
| Target | Phytochemical | Binding Energy (kcal/mol) | Toxicity Category |
|---|---|---|---|
| DPP-4 | This compound | −38.18 | Category III |
| Human Amylin | Gentisic Acid | −6.5 | Category III |
Future Directions and Case Studies
The promising results from current studies suggest that further research into this compound could lead to significant advancements in drug development for diabetes and infectious diseases. Ongoing investigations should focus on:
- In Vivo Studies : To validate the efficacy and safety of this compound in animal models.
- Clinical Trials : To assess its therapeutic potential in human subjects suffering from diabetes or infections.
Eigenschaften
Molekularformel |
C17H15NO3 |
|---|---|
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
(12S,13R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol |
InChI |
InChI=1S/C17H15NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-4,7,15-16,18-19H,5-6,8H2/t15-,16+/m0/s1 |
InChI-Schlüssel |
CKIYSMRPIBQTHQ-JKSUJKDBSA-N |
SMILES |
C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O |
Isomerische SMILES |
C1CN[C@@H]2[C@@H](C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O |
Kanonische SMILES |
C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















